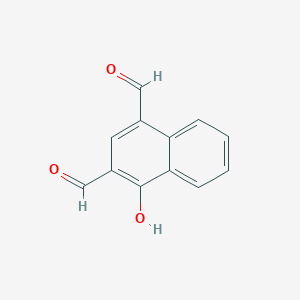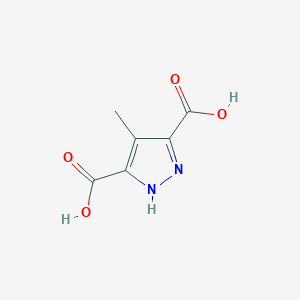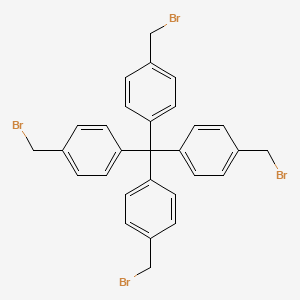
4-Hydroxynaphthalene-1,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxynaphthalene-1,3-dicarbaldehyde is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at positions 1 and 3, and a hydroxyl group at position 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxynaphthalene-1,3-dicarbaldehyde typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 4-hydroxy-1-naphthaldehyde using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic oxidation of naphthalene derivatives using metal catalysts like palladium or platinum supported on carbon. This method offers higher yields and selectivity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
4-Hydroxynaphthalene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-Hydroxy-1,3-naphthalenedicarboxylic acid.
Reduction: 4-Hydroxy-1,3-dihydroxynaphthalene.
Substitution: 4-Alkoxy-1,3-naphthalenedicarbaldehyde.
科学研究应用
4-Hydroxynaphthalene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Hydroxynaphthalene-1,3-dicarbaldehyde involves its ability to interact with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological molecules, affecting their structure and function. This compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways .
相似化合物的比较
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Similar structure but lacks the second aldehyde group.
1,3-Naphthalenedicarboxaldehyde: Lacks the hydroxyl group.
2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde: Different positions of hydroxyl and aldehyde groups.
Uniqueness
4-Hydroxynaphthalene-1,3-dicarbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups at specific positions on the naphthalene ring.
属性
分子式 |
C12H8O3 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
4-hydroxynaphthalene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C12H8O3/c13-6-8-5-9(7-14)12(15)11-4-2-1-3-10(8)11/h1-7,15H |
InChI 键 |
YQLNJSBTEYYLPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)

![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11927534.png)

![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)



![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
